GSTO1-1 Inhibition Potency and Isoform Selectivity
1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone (GSTO1-IN-3) inhibits GSTO1-1 with an IC₅₀ of 0.11 μM . Against the closely related isoforms GSTO2-2, GSTA1-1, and GSTP1-1, the compound exhibits IC₅₀ values exceeding 100 μM under identical assay conditions, representing >900-fold selectivity for the GSTO1-1 isoform . As a comparator baseline, GSTO1-IN-1 (a related GSTO1 inhibitor with IC₅₀ of 31 nM) is approximately 3.5-fold more potent but lacks documented selectivity data against the same isoform panel .
| Evidence Dimension | GSTO1-1 inhibition potency (IC₅₀) and isoform selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 0.11 μM (GSTO1-1); IC₅₀ > 100 μM (GSTO2-2, GSTA1-1, GSTP1-1) |
| Comparator Or Baseline | GSTO1-IN-1: IC₅₀ = 31 nM (GSTO1); selectivity data not reported |
| Quantified Difference | GSTO1-IN-3 is approximately 3.5-fold less potent than GSTO1-IN-1 but demonstrates >900-fold isoform selectivity versus GSTO2-2, GSTA1-1, and GSTP1-1 |
| Conditions | Fluorescence-based enzymatic assay; dose-response curves with 7-point concentration series |
Why This Matters
The >900-fold isoform selectivity window defines this compound's utility in experiments requiring selective GSTO1-1 inhibition without confounding off-target effects on other GST isoforms, whereas alternative GSTO1 inhibitors (e.g., GSTO1-IN-1) have not published selectivity data for these same isoforms, introducing uncertainty in cross-isoform studies.
